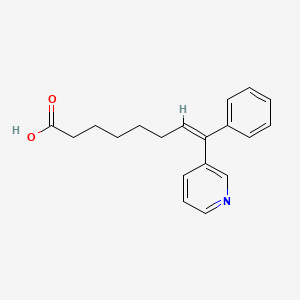
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid is an organic compound characterized by the presence of both phenyl and pyridinyl groups attached to an octenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octenoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid involves its interaction with specific molecular targets. The phenyl and pyridinyl groups can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Phenyl-8-pyridin-3-yl-octanoic acid: Similar structure but lacks the double bond in the octenoic acid backbone.
8-Phenyl-8-pyridin-3-yl-hexanoic acid: Shorter carbon chain compared to the octenoic acid derivative.
8-Phenyl-8-pyridin-3-yl-decanoic acid: Longer carbon chain compared to the octenoic acid derivative.
Uniqueness
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid is unique due to the presence of both phenyl and pyridinyl groups attached to an unsaturated octenoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
89667-41-4 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(Z)-8-phenyl-8-pyridin-3-yloct-7-enoic acid |
InChI |
InChI=1S/C19H21NO2/c21-19(22)13-7-2-1-6-12-18(16-9-4-3-5-10-16)17-11-8-14-20-15-17/h3-5,8-12,14-15H,1-2,6-7,13H2,(H,21,22)/b18-12- |
InChI-Schlüssel |
WSPYFANRPUFZCC-PDGQHHTCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/CCCCCC(=O)O)/C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCCCCCC(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
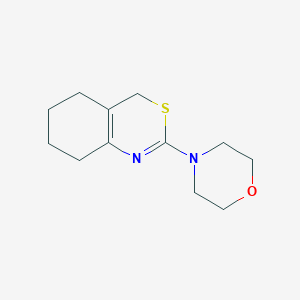
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)
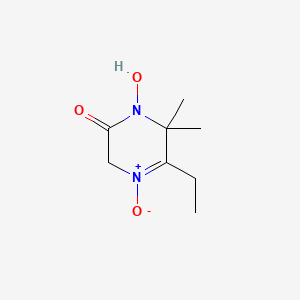
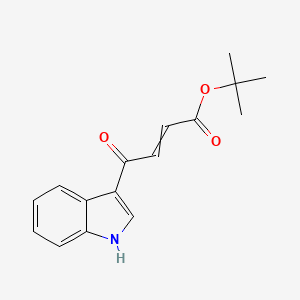
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
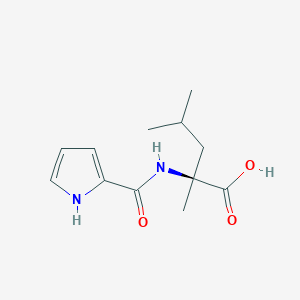
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
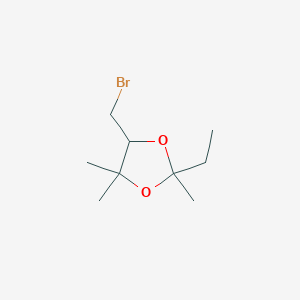
![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
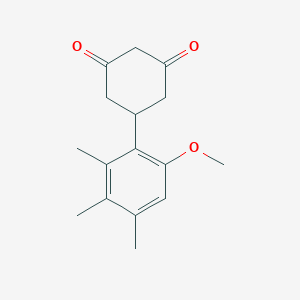
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
